N-[(furan-2-yl)methyl]-2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide
Description
N-[(furan-2-yl)methyl]-2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide is a hybrid heterocyclic compound featuring a quinazolinone core substituted with an indole-propanamido group, a sulfanyl bridge, and a furan-methylated butanamide side chain.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O4S/c1-2-24(26(35)30-17-19-8-7-15-37-19)38-28-31-23-12-6-4-10-21(23)27(36)33(28)32-25(34)14-13-18-16-29-22-11-5-3-9-20(18)22/h3-12,15-16,24,29H,2,13-14,17H2,1H3,(H,30,35)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLPPAKQBVAUCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC=CC=C3C(=O)N2NC(=O)CCC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, followed by the formation of the indole-3-yl propanamide derivative. The final step involves the coupling of these intermediates with the quinazolinone derivative under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazoline derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM), and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the quinazolinone moiety may produce dihydroquinazoline derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigating its potential as a biochemical probe for studying cellular processes and protein interactions.
Medicine: Exploring its potential as a therapeutic agent for treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Features
The compound’s uniqueness lies in its fusion of quinazolinone, indole, and furan motifs linked via a sulfanyl group. Key analogues include:
- N-(substituted-phenyl)butanamides (): These derivatives replace the quinazolinone with oxadiazole and lack the indole-propanamido group, instead focusing on phenyl substituents. The sulfanyl bridge and butanamide backbone are retained, making them simpler structural relatives .
- 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (): These feature a triazole ring instead of quinazolinone but share the furan-sulfanyl-acetamide framework, highlighting the role of furan in anti-exudative activity .
- N-(4-sulfamoylphenyl)pentanamides (): These incorporate isoindoline and sulfamoyl groups, differing in core structure but retaining sulfanyl linkages and heteroaromatic substituents .
Functional Group Impact
- Indole vs. Phenyl Substituents : The indole-propanamido group in the target compound may enhance binding to serotonin receptors or kinase targets compared to phenyl-substituted analogues (e.g., ), which are typically optimized for solubility .
- Quinazolinone vs.
Key Observations :
- The target compound’s synthesis likely requires prolonged steps (e.g., indole-propanamido coupling) compared to ’s 16-hour oxadiazole synthesis .
- ’s shorter reaction times (5–8 hours) suggest higher efficiency for triazole-based systems .
Anti-Exudative and Anti-Inflammatory Activity
Antioxidant Potential (Inferred)
Physicochemical Properties
Analysis :
- Substituting quinazolinone with oxadiazole () reduces molecular weight, improving drug-likeness .
Biological Activity
N-[(furan-2-yl)methyl]-2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a furan moiety, an indole derivative, and a quinazoline-based structure, which are known for their diverse biological activities. The intricate arrangement of these functional groups contributes to its potential efficacy in various biological contexts.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Preliminary studies have indicated that derivatives containing the indole and quinazoline structures exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar in structure have shown minimum inhibitory concentrations (MICs) ranging from 2.31 to 4.33 μM against various bacterial strains .
-
Anticancer Properties
- The compound's ability to inhibit cancer cell proliferation has been documented. Research indicates that quinazoline derivatives possess antitumor activity by inducing apoptosis in cancer cells through the modulation of specific signaling pathways . The presence of the indole moiety is also associated with enhanced anticancer effects.
- Anti-inflammatory Effects
- Antifungal Activity
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : Interaction with various receptors (e.g., CXCR4) involved in immune response and cancer metastasis has been proposed as a mechanism for its therapeutic effects .
Case Study 1: Antibacterial Activity
A study involving synthesized derivatives of quinazoline and indole revealed that certain modifications led to increased antibacterial efficacy against resistant strains of Staphylococcus aureus. The most potent derivative exhibited an MIC value significantly lower than that of traditional antibiotics.
Case Study 2: Anticancer Efficacy
In vitro studies demonstrated that the compound induced apoptosis in colorectal cancer cells via the activation of caspase pathways. This finding suggests a promising avenue for further research into its use as an anticancer agent.
| Activity Type | Efficacy | Mechanism |
|---|---|---|
| Antibacterial | MIC: 2.31 - 4.33 μM | Enzyme inhibition |
| Anticancer | Induces apoptosis | Receptor modulation |
| Anti-inflammatory | Reduces cytokine levels | Immune modulation |
| Antifungal | Comparable MIC to established drugs | Unknown |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
